molecular formula C10H10BFN2O2 B14068651 (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14068651
M. Wt: 220.01 g/mol
InChI Key: BBKVJHCFMMOHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can then be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative, while reduction of the imidazole ring would yield an imidazoline derivative.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, as it can bind to the active site of enzymes and inhibit their activity. The imidazole ring can also interact with various biological targets, including receptors and enzymes, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.

    (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronate ester: Similar structure but with a boronate ester group instead of a boronic acid group.

Uniqueness

The presence of the fluorine atom and the methyl-substituted imidazole ring in (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid makes it unique compared to other boronic acid derivatives. These structural features can influence its reactivity and binding

Properties

Molecular Formula

C10H10BFN2O2

Molecular Weight

220.01 g/mol

IUPAC Name

[3-fluoro-5-(4-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BFN2O2/c1-7-5-14(6-13-7)10-3-8(11(15)16)2-9(12)4-10/h2-6,15-16H,1H3

InChI Key

BBKVJHCFMMOHFN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2C=C(N=C2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.